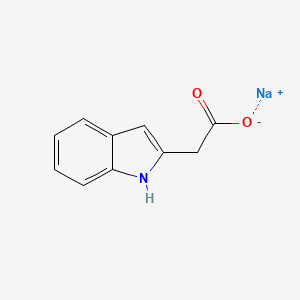

Sodium 1H-indol-2-ylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(1H-indol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2.Na/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPSIKQQPOTABL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Sodium 1H-indol-2-ylacetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Sodium 1H-indol-2-ylacetate, a derivative of the indole nucleus, a cornerstone of medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of established synthetic routes. We will explore the intricacies of the Fischer, Reissert, Leimgruber-Batcho, and Hemetsberger indole syntheses for the construction of the core intermediate, indole-2-carboxylic acid. Each method is presented with a detailed examination of its reaction mechanism, causality behind experimental choices, step-by-step protocols, and a critical evaluation of its advantages and limitations. Furthermore, this guide includes protocols for the final salt formation, purification and characterization techniques, and a comparative analysis of the discussed pathways. Safety considerations for hazardous reagents are also addressed to ensure safe laboratory practices. The ultimate goal is to equip the reader with the necessary knowledge to make informed decisions in the synthesis of this compound and related indole derivatives.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile biological activity has led to the development of drugs for a wide range of therapeutic areas, including anti-inflammatory agents, anti-cancer therapies, and treatments for neurological disorders.[2][3][4] Indole-2-acetic acid derivatives, in particular, have garnered significant interest. The synthesis of these compounds, therefore, remains a topic of high importance in organic and medicinal chemistry. This guide focuses on the practical synthesis of this compound, providing a detailed exploration of the most pertinent synthetic strategies.

Overview of Synthetic Strategy

The synthesis of this compound is a two-stage process. The primary challenge lies in the construction of the indole-2-carboxylic acid or a suitable ester precursor. Once this core is synthesized, a straightforward saponification (if an ester) followed by salt formation yields the final product.

Caption: General synthetic workflow for this compound.

Synthesis of the Indole-2-Carboxylic Acid Core

This section details four classical methods for the synthesis of the indole-2-carboxylic acid scaffold. Each method possesses unique advantages and is suited for different starting materials and desired substitution patterns.

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for preparing indoles.[5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[1][6] For the synthesis of indole-2-carboxylic acid derivatives, pyruvic acid or its esters are common carbonyl partners.[7]

Mechanism and Rationale:

The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and polyphosphoric acid to Lewis acids such as zinc chloride and boron trifluoride.[1][5][8] The acid protonates the hydrazone, facilitating tautomerization to the enamine intermediate. This is followed by a key[8][8]-sigmatropic rearrangement, which forms the new carbon-carbon bond of the indole ring. Subsequent cyclization and elimination of ammonia lead to the aromatic indole.[5] The strength and type of acid can influence reaction rates and yields, with stronger acids generally accelerating the reaction. Polyphosphoric acid is often used as both a catalyst and a solvent, promoting the reaction at elevated temperatures.[9]

Caption: Simplified workflow of the Fischer Indole Synthesis.

Experimental Protocol (Adapted for Ethyl Indole-2-carboxylate): [9][10]

-

Step 1: Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine hydrochloride and ethyl pyruvate in ethanol. Add a catalytic amount of acetic acid and reflux the mixture for 1-2 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Step 2: Cyclization: Cool the reaction mixture and remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid. Heat the mixture to 70-120°C for 10-40 minutes.[9] The reaction is often exothermic.

-

Step 3: Workup and Purification: Carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water. The crude ethyl indole-2-carboxylate can be purified by recrystallization from ethanol.

The Reissert Indole Synthesis

Mechanism and Rationale:

The reaction begins with a base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate.[12] A strong base, such as sodium or potassium ethoxide, is required to deprotonate the methyl group of the o-nitrotoluene. Potassium ethoxide is often preferred as it can lead to better yields.[11] The resulting ethyl o-nitrophenylpyruvate is then subjected to a reductive cyclization.[12] A variety of reducing agents can be employed, with zinc dust in acetic acid being a common choice.[11][13] The zinc reduces the nitro group to an amine, which then undergoes intramolecular cyclization with the adjacent ketone, followed by dehydration to form the indole ring.[13]

Caption: Simplified workflow of the Reissert Indole Synthesis.

Experimental Protocol: [12][14]

-

Step 1: Condensation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. Add a solution of o-nitrotoluene and diethyl oxalate dropwise at room temperature. Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Step 2: Reductive Cyclization: Acidify the reaction mixture with a mineral acid and extract the ethyl o-nitrophenylpyruvate with an organic solvent. After removal of the solvent, dissolve the crude product in glacial acetic acid. Add zinc dust portion-wise while keeping the temperature controlled with an ice bath. After the addition is complete, heat the mixture to reflux for 1-2 hours.

-

Step 3: Workup and Purification: Cool the reaction mixture and filter to remove excess zinc. Pour the filtrate into a large volume of water to precipitate the product. Collect the crude indole-2-carboxylic acid by vacuum filtration and purify by recrystallization.

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient and versatile method for preparing indoles from o-nitrotoluenes.[15] It offers mild reaction conditions and high yields, making it a popular alternative to the Fischer synthesis.[15]

Mechanism and Rationale:

This two-step process begins with the formation of an enamine from an o-nitrotoluene and a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA).[15][16] The use of pyrrolidine can accelerate this step by forming a more reactive aminal intermediate.[15] The enamine is then subjected to reductive cyclization. A wide array of reducing agents are effective, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or titanium(III) chloride.[15][17] The choice of reducing agent can be tailored to the presence of other functional groups in the molecule. Raney nickel and hydrazine is a common and effective combination.[15]

Caption: Simplified workflow of the Leimgruber-Batcho Indole Synthesis.

Experimental Protocol: [17][18]

-

Step 1: Enamine Formation: In a round-bottom flask, dissolve the o-nitrotoluene derivative in DMF. Add N,N-dimethylformamide dimethyl acetal (DMFDMA) and a catalytic amount of pyrrolidine. Heat the mixture to reflux for several hours, monitoring by TLC.

-

Step 2: Reductive Cyclization: After cooling, the solvent can be removed under reduced pressure. Dissolve the crude enamine in a suitable solvent such as methanol or ethanol. Add a slurry of Raney nickel in the same solvent. Carefully add hydrazine hydrate dropwise at room temperature. The reaction is often exothermic and evolves nitrogen gas. After the addition is complete, stir the mixture at room temperature until the reaction is complete.

-

Step 3: Workup and Purification: Filter the reaction mixture through a pad of celite to remove the Raney nickel, and wash the celite pad with the solvent. Concentrate the filtrate under reduced pressure. The crude indole can be purified by column chromatography on silica gel.

The Hemetsberger Indole Synthesis

The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[19] While it can provide good yields, the synthesis and stability of the azido starting material can be challenging.[19]

Mechanism and Rationale:

The synthesis begins with a Knoevenagel condensation of an aromatic aldehyde with an α-azidoacetate, typically in the presence of a base like sodium ethoxide, to form the α-azidocinnamate.[20][21] The subsequent step is a thermal cyclization, usually carried out in a high-boiling solvent like xylene.[20] The proposed mechanism involves the formation of a highly reactive nitrene intermediate upon thermal extrusion of nitrogen gas. This nitrene then undergoes intramolecular C-H insertion to form the indole ring.[19]

Caption: Simplified workflow of the Hemetsberger Indole Synthesis.

Experimental Protocol: [20][22]

-

Step 1: α-Azidocinnamate Formation: In a round-bottom flask, dissolve the aromatic aldehyde and ethyl azidoacetate in ethanol. Cool the mixture in an ice bath and add a solution of sodium ethoxide in ethanol dropwise. Stir the reaction at low temperature for several hours.

-

Step 2: Thermal Cyclization: After workup to isolate the ethyl α-azidocinnamate, dissolve it in a high-boiling solvent such as xylene. Heat the solution to reflux for several hours until nitrogen evolution ceases.

-

Step 3: Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude ethyl indole-2-carboxylate can be purified by column chromatography.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and safety considerations.

| Synthesis Pathway | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Fischer | Arylhydrazine, Pyruvic acid/ester | Acid catalyst (e.g., PPA, ZnCl2) | 50-70% | Highly versatile, widely applicable | Requires specific hydrazines, can produce regioisomers with unsymmetrical ketones |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Strong base (e.g., NaOEt), Reducing agent (e.g., Zn/AcOH) | 60-80% | Utilizes readily available o-nitrotoluenes | Requires strong base and a separate reduction step |

| Leimgruber-Batcho | o-Nitrotoluene, DMFDMA | Reducing agent (e.g., Raney Ni/N2H4) | 70-90% | High yields, mild conditions, good functional group tolerance | DMFDMA can be expensive |

| Hemetsberger | Aryl aldehyde, Ethyl azidoacetate | Base (e.g., NaOEt), High temperature | >70% | Good for specific substitution patterns | Azido intermediates can be unstable and potentially explosive |

Final Synthesis Step: Formation of this compound

The conversion of indole-2-carboxylic acid (or its ethyl ester) to the final sodium salt is a straightforward process.

Experimental Protocol:

-

Step 1 (from Ester): Saponification: If starting from an ester (e.g., ethyl indole-2-carboxylate), dissolve it in a mixture of ethanol and water. Add a stoichiometric amount of sodium hydroxide and heat the mixture to reflux for 1-2 hours or until the reaction is complete (monitored by TLC).

-

Step 2 (from Acid): Neutralization: If starting from indole-2-carboxylic acid, dissolve it in a suitable solvent like ethanol or methanol. Add one equivalent of a sodium base, such as sodium hydroxide or sodium methoxide, dissolved in the same solvent.

-

Step 3: Isolation: After the reaction is complete, cool the solution. The this compound may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the solid salt. The product can be washed with a non-polar solvent like diethyl ether to remove any organic impurities and then dried under vacuum.

Purification and Characterization

Purification of the intermediate indole-2-carboxylic acid or its esters is typically achieved by recrystallization or column chromatography. The final sodium salt is a solid and can be purified by washing with an appropriate organic solvent.

Expected Spectroscopic Data for this compound:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the indole ring, typically in the range of δ 7.0-8.0 ppm. The methylene protons of the acetate group will appear as a singlet. The N-H proton of the indole ring will be a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons of the indole ring and the carbonyl carbon of the carboxylate group (typically δ 170-180 ppm).

-

IR Spectroscopy: A strong, broad absorption band for the carboxylate (COO⁻) stretching vibration is expected around 1600-1550 cm⁻¹. The N-H stretching vibration of the indole ring will be observed as a broad peak around 3300-3500 cm⁻¹.

Safety and Handling of Hazardous Reagents

Several of the described syntheses involve hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Diethyl Oxalate: Harmful if swallowed or inhaled and causes skin and eye irritation.[4]

-

Sodium Ethoxide: Highly flammable and can cause severe skin and eye irritation.[23]

-

Hydrazine: Highly toxic, corrosive, and a suspected carcinogen. It is also flammable and can be explosive.[15]

-

Raney Nickel: Pyrophoric when dry and can ignite spontaneously in air. It is also a suspected carcinogen.[24]

-

Sodium Azide (for Hemetsberger synthesis): Highly toxic and can form explosive heavy metal azides.[7] Thermal decomposition can be violent.[7]

Applications in Research and Drug Development

Indole-2-acetic acid derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. They have been investigated as:

-

Anti-inflammatory Agents: Some derivatives have shown potent anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[3]

-

Anticancer Agents: The indole nucleus is present in many anticancer drugs, and derivatives of indole-2-acetic acid have been explored for their potential to inhibit tumor growth.[2][4]

-

CRTH2 Receptor Antagonists: Certain indole acetic acid derivatives have been developed as potent and selective antagonists of the CRTH2 receptor for the potential treatment of respiratory diseases.

Conclusion

The synthesis of this compound can be achieved through several well-established methods for the construction of the indole-2-carboxylic acid core. The choice of the Fischer, Reissert, Leimgruber-Batcho, or Hemetsberger synthesis will depend on the specific requirements of the researcher, including starting material availability, scalability, and desired purity. This guide has provided a detailed, practical framework for understanding and implementing these synthetic pathways, with a strong emphasis on the underlying chemical principles and safety considerations. The continued exploration of indole derivatives in medicinal chemistry underscores the importance of robust and efficient synthetic methodologies.

References

- 1. collegedunia.com [collegedunia.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. testbook.com [testbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Reissert_indole_synthesis [chemeurope.com]

- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. journalijar.com [journalijar.com]

- 19. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 23. researchgate.net [researchgate.net]

- 24. Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium 1H-indol-2-ylacetate

Executive Summary

The transformation of an active pharmaceutical ingredient (API) into a salt is a cornerstone of drug development, capable of profoundly influencing its therapeutic efficacy and manufacturability.[1][2][3][4] This guide provides an in-depth analysis of the essential physicochemical properties of Sodium 1H-indol-2-ylacetate, a sodium salt of a key indole-based scaffold. For researchers, formulation scientists, and drug development professionals, understanding these characteristics—from aqueous solubility and thermal stability to the pKa of the parent acid—is paramount for rational drug design and the creation of stable, bioavailable dosage forms. This document moves beyond a simple recitation of data, offering detailed, field-proven experimental protocols, explaining the causality behind methodological choices, and interpreting the significance of each property within the broader context of pharmaceutical development.

Introduction: The Strategic Imperative of Salt Formation

The decision to develop an API as a salt is a critical strategic choice aimed at optimizing its physical and biological properties.[2][4] For ionizable molecules, particularly weak acids or bases, the parent form may exhibit suboptimal characteristics such as poor aqueous solubility, limited stability, or difficult handling properties.[3] Salt formation addresses these challenges by altering the molecule's crystal lattice and ionization state, which can dramatically enhance the dissolution rate and, consequently, bioavailability.[1] Approximately 50% of all administered drugs are in salt form, a testament to the strategy's success in turning promising molecules into viable therapeutic products.[1][2]

Profile of this compound

This compound is the sodium salt of 1H-indol-2-ylacetic acid. The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The characterization of this specific salt is crucial for unlocking its full therapeutic potential.

Table 1: Core Identification of this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | (1H-Indol-2-yl)acetic acid sodium salt; Sodium 2-(1H-indol-2-yl)ethanoate | [5][6] |

| CAS Number | 172513-77-8 | [5] |

| Molecular Formula | C₁₀H₈NNaO₂ | [5] |

| Molecular Weight | 197.17 g/mol | [5][6] |

| Appearance | Off-white crystalline solid | [6] |

| Chemical Structure |  | - |

Foundational Physicochemical Properties: Experimental Determination and Rationale

A comprehensive understanding of an API salt's behavior begins with the meticulous determination of its core physicochemical properties. The following sections detail the authoritative experimental protocols for characterizing this compound and explain the scientific reasoning that underpins these methodologies.

Acidity Constant (pKa) of the Parent Acid: The Key to pH-Dependent Behavior

Expertise & Experience: The pKa of the parent acid, 1H-indol-2-ylacetic acid, is the single most important parameter governing the salt's behavior in a pH-variable environment like the gastrointestinal tract. It dictates the pH at which the salt will begin to convert back to its less soluble free-acid form. For a stable sodium salt of a weak acid to form and persist, a significant difference between the pKa of the weak acid and the pKa of the conjugate acid of the base (water, in the case of NaOH) is essential.[2] Potentiometric titration remains the gold-standard method for its precision and reliability in determining ionization constants.[7][8]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[9]

-

Sample Preparation: Accurately weigh and dissolve a sample of the parent acid (1H-indol-2-ylacetic acid) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to achieve a concentration of at least 10⁻⁴ M.[7][9] Note that using co-solvents requires extrapolation to determine the pKa in a purely aqueous medium.[7]

-

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the solution to maintain constant ionic strength throughout the titration.[9]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and introduce errors, especially when titrating weak acids.[7]

-

Titration: Place the solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).[9]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²). The peak of the first derivative plot or the zero-crossing of the second derivative plot indicates the equivalence point, from which the half-equivalence point can be precisely determined.[10]

Trustworthiness: This protocol is self-validating. The sharpness of the inflection point on the titration curve provides a direct visual confirmation of the measurement's quality. A well-defined inflection point is indicative of a pure sample and an accurate pKa determination.

Caption: Workflow for pKa determination via potentiometric titration.

Solubility: A Primary Determinant of Bioavailability

Expertise & Experience: Aqueous solubility is a critical physical property that directly influences the dissolution rate and, therefore, the absorption and bioavailability of an orally administered drug.[11] For a salt like this compound, solubility is expected to be significantly higher than its parent acid, especially in neutral to alkaline pH environments. UV-Vis spectrophotometry provides a simple, rapid, and reliable method for quantifying solubility, provided the molecule possesses a suitable chromophore, which the indole nucleus does.[12][13]

Experimental Protocol: Equilibrium Solubility Determination by UV-Vis Spectrophotometry

-

Wavelength Maximization (λmax): Prepare a dilute solution of this compound in the desired solvent (e.g., purified water, pH 7.4 buffer). Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).[14]

-

Calibration Curve Construction: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to create a calibration curve. The linearity of this curve (R² > 0.99) validates the method within that concentration range.[14]

-

Equilibrium Saturation: Add an excess amount of the solid salt to a known volume of the solvent in a sealed vial.

-

Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

Sample Preparation & Analysis: Withdraw an aliquot of the supernatant. Filter it through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Dilute the clear filtrate with the solvent as necessary to bring its absorbance into the linear range of the calibration curve. Measure the absorbance at λmax.

-

Solubility Calculation: Use the equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the equilibrium solubility of the salt.

Trustworthiness: The protocol's integrity is ensured by the linearity of the calibration curve and the confirmation of a solid phase remaining at equilibrium. This confirms that the measured concentration represents the true thermodynamic solubility under the specified conditions.

Caption: Workflow for solubility determination using UV-Vis spectrophotometry.

Melting Point and Thermal Behavior: Indicators of Purity and Stability

Expertise & Experience: The melting point (Tm) of a crystalline solid is a fundamental physical property that provides insights into its purity, lattice energy, and physical stability.[15] A sharp melting peak is indicative of a highly pure, crystalline substance, whereas a broad peak or a lower melting point can suggest the presence of impurities.[15] Differential Scanning Calorimetry (DSC) is the preferred technique for thermal analysis in the pharmaceutical industry due to its high precision and ability to measure both the melting temperature and the associated enthalpy of fusion.[16][17]

Experimental Protocol: Melting Point Determination by DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a suitable DSC pan (e.g., aluminum). Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Thermal Program: Place both the sample and reference pans into the DSC cell. Heat the samples under a controlled temperature program, typically at a linear heating rate of 5-10°C per minute, under a continuous purge of inert gas (e.g., nitrogen).[18]

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.[18]

-

Data Analysis: Plot the heat flow versus temperature. An endothermic event, such as melting, will appear as a peak. The melting point is typically reported as the onset temperature of this peak, which represents the temperature at which the first signs of melting are detected. The area under the peak corresponds to the enthalpy of fusion.

Trustworthiness: The use of certified standards for calibration ensures the accuracy of the temperature scale. The technique is differential, meaning it directly compares the sample to an empty reference, which cancels out instrument-specific thermal events and results in a highly reliable measurement of the sample's thermal transitions.[16]

Caption: The principle of Differential Scanning Calorimetry (DSC).

Integrated Physicochemical Profile and Drug Development Implications

While specific experimental data for this compound is not widely published, we can summarize the expected properties and the data available for its closely related isomer, Sodium 1H-indol-3-ylacetate, to guide initial development efforts. It is imperative that researchers perform the experiments detailed above to confirm the properties of the 2-yl isomer.

Table 2: Summary of Physicochemical Properties

| Parameter | Method | Expected Value / Data for Isomer | Implication for Drug Development |

| pKa (of parent acid) | Potentiometric Titration | Not available. Requires experimental determination. | Determines the pH range of optimal solubility and stability; crucial for predicting in vivo dissolution. |

| Aqueous Solubility | UV-Vis Spectrophotometry | Expected to be high. (3-yl isomer: 39 mg/mL in water[19]) | High solubility is favorable for rapid dissolution and absorption, potentially leading to good bioavailability. |

| Melting Point (Tm) | Differential Scanning Calorimetry | Not available. (3-yl isomer: 165-169°C[20]) | A high, sharp melting point suggests good crystallinity and thermal stability, which is beneficial for solid dosage form manufacturing and shelf-life. |

| Chemical Stability | Forced Degradation Studies | Requires experimental determination. | As a salt, it is expected to have improved stability over the free acid, but susceptibility to hydrolysis, oxidation, and photolysis must be assessed. |

Authoritative Grounding & Comprehensive Insights:

The collective physicochemical profile is the foundational dataset for a formulation scientist. For this compound, the anticipated high aqueous solubility makes it a strong candidate for immediate-release oral solid dosage forms (e.g., tablets, capsules). The high melting point of the related isomer suggests that the compound is likely to be a stable crystalline solid, resilient to the thermal stresses of manufacturing processes like milling and compression. However, the lack of a determined pKa is a critical data gap. This value is essential for predicting whether the drug will precipitate out of solution in the acidic environment of the stomach, a phenomenon that could severely limit its absorption. Therefore, the immediate next step for any development program involving this compound must be the experimental determination of the pKa of 1H-indol-2-ylacetic acid using the potentiometric titration protocol described herein.

Conclusion

This compound presents a promising profile for pharmaceutical development, primarily due to the benefits conferred by its salt form. This guide has established the critical importance of its core physicochemical properties and provided robust, validated protocols for their determination. By grounding experimental work in the principles of causality—understanding why a particular method is chosen and what the results imply—researchers can de-risk their development programs and make informed, data-driven decisions. The successful progression of this, or any API salt, from the laboratory to the clinic is contingent upon the rigorous and insightful characterization of these fundamental properties.

References

- 1. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. preprints.org [preprints.org]

- 5. scbt.com [scbt.com]

- 6. Sodium (1H-indol-2-yl)acetate | CymitQuimica [cymitquimica.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. scispace.com [scispace.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Differential scanning calorimetry [cureffi.org]

- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 19. selleckchem.com [selleckchem.com]

- 20. Sodium 1H-indol-3-ylacetate | CAS#:6505-45-9 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to Sodium 1H-indol-2-ylacetate (CAS No. 172513-77-8) for Advanced Research and Drug Development

Introduction: Unveiling the Potential of a Unique Indole Acetate Isomer

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and valuable research compounds.[1] Its remarkable versatility allows for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] While much of the research focus has been on indole-3-acetic acid (IAA), a well-known phytohormone, and its derivatives, the positional isomer, 1H-indol-2-ylacetic acid, and its corresponding sodium salt, Sodium 1H-indol-2-ylacetate, represent a compelling area for novel therapeutic exploration.

This technical guide provides an in-depth exploration of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing current knowledge and providing field-proven insights, this document aims to elucidate the chemical properties, synthesis, biological activities, and potential mechanisms of action of this intriguing molecule. We will delve into practical experimental protocols and data interpretation, empowering researchers to effectively harness the potential of this compound in their discovery and development pipelines.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development, influencing everything from solubility in assay buffers to its formulation for in vivo studies. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 172513-77-8 | N/A |

| Molecular Formula | C₁₀H₈NNaO₂ | N/A |

| Molecular Weight | 197.17 g/mol | N/A |

| Appearance | Off-white to light yellow crystalline solid | N/A |

| Purity | Typically ≥95% | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Inferred from structure |

Synthesis of this compound: A Proposed Pathway

While specific, detailed protocols for the direct synthesis of this compound are not extensively published, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of indole-2-acetic acid and its derivatives.[1][3] The following protocol outlines a two-step process starting from 1H-indole-2-carboxylic acid.

Experimental Protocol: Synthesis of 1H-indol-2-ylacetic acid

This procedure is adapted from established methods for the synthesis of similar indole derivatives.[3]

Step 1: Synthesis of Ethyl 1H-indol-2-ylacetate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-indole-2-carboxylic acid (1 equivalent) in anhydrous ethanol.

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1H-indol-2-ylacetate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 1H-indol-2-ylacetic acid

-

Hydrolysis: Dissolve the purified ethyl 1H-indol-2-ylacetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Stirring: Stir the reaction mixture at room temperature overnight. Monitor the hydrolysis by TLC.

-

Acidification: After completion, cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of 1H-indol-2-ylacetic acid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired product.

Experimental Protocol: Preparation of this compound

-

Salt Formation: Dissolve the synthesized 1H-indol-2-ylacetic acid in a minimal amount of ethanol.

-

Base Addition: Add an equimolar amount of sodium hydroxide solution dropwise while stirring.

-

Isolation: Remove the solvent under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization if necessary.

Biological Activity and Putative Mechanism of Action

The indole scaffold is a cornerstone of many biologically active molecules, with derivatives exhibiting a wide range of pharmacological effects.[1] While the specific biological profile of this compound is not as extensively characterized as its 3-isomer, we can infer its potential activities based on the broader class of indole compounds and preliminary studies on related derivatives.

Anticancer Potential: A Promising Avenue

Numerous indole derivatives have demonstrated potent anticancer activity, often through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[4][5][6] The structural similarity of this compound to these compounds suggests it may also possess antiproliferative properties. The proposed mechanism of action for many anticancer indole derivatives involves the inhibition of key cellular processes essential for tumor growth and survival.

Putative Signaling Pathway: Inhibition of Cyclooxygenase (COX) Enzymes

Indole acetic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation and are often upregulated in cancerous tissues.[2] Inhibition of COX-2 is a particularly attractive target for both anti-inflammatory and anticancer therapies due to its role in producing prostaglandins that promote cell proliferation and angiogenesis.

Below is a conceptual diagram illustrating the putative mechanism of action of this compound via the inhibition of the COX-2 pathway, leading to downstream effects that culminate in apoptosis.

Caption: Putative mechanism of this compound inducing apoptosis via COX-2 inhibition.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of well-established in vitro assays can be employed. The following protocols provide a starting point for investigating its cytotoxic and anti-inflammatory potential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Screening

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound, adapting protocols used for similar indole derivatives.[10][11]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Detection: UV detection at approximately 280 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

This method can be used to determine the purity of the synthesized compound and to monitor the progress of reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The expected chemical shifts can be predicted based on the structure and compared with data from related indole compounds.[12]

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule within the vast landscape of indole derivatives. Its structural uniqueness compared to the more studied 3-isomer suggests the potential for novel biological activities and mechanisms of action. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and a framework for investigating its potential anticancer and anti-inflammatory effects.

Future research should focus on the definitive synthesis and thorough characterization of this compound. Subsequent in-depth biological evaluations, including screening against a broader panel of cancer cell lines and investigation into its effects on various signaling pathways, will be crucial in unlocking its full therapeutic potential. The protocols and insights provided herein serve as a solid foundation for scientists and researchers to embark on this exciting journey of discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bmse000177 Indole-3-acetic Acid at BMRB [bmrb.io]

The Divergent Paths of a Classic Scaffold: A Technical Guide to the Discovery and History of Indole-2-Acetic Acid Derivatives

Abstract

The indole ring system, a privileged scaffold in medicinal chemistry and chemical biology, is most famously associated with the phytohormone indole-3-acetic acid (IAA), the principal auxin governing plant growth and development. However, the isomeric indole-2-acetic acid and its derivatives represent a distinct and increasingly significant branch of this chemical family. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of indole-2-acetic acid derivatives. We will traverse the foundational discoveries in plant physiology that established the indole nucleus as a key bioregulator, and then pivot to the synthetic methodologies and therapeutic applications that define the modern landscape of indole-2-acetic acid chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class, from its historical roots to its contemporary role in addressing complex diseases.

Part 1: The Genesis of Indole Bioregulation: The Indole-3-Acetic Acid Precedent

The story of indole-2-acetic acid derivatives is intrinsically linked to the foundational discoveries surrounding its more famous isomer, indole-3-acetic acid (IAA). The concept of a chemical messenger governing plant growth emerged from the pioneering work of Charles and Francis Darwin in the late 19th century.[1] Their experiments on phototropism in canary grass coleoptiles suggested that a signal produced in the tip was transmitted downwards, causing the bending towards light.[1] This laid the groundwork for subsequent investigations by scientists like Peter Boysen-Jensen and Árpád Paál, who further elucidated the chemical nature of this transmissible signal.[1][2]

The definitive discovery of this growth-promoting substance, later named "auxin" (from the Greek word auxein, meaning "to grow"), was achieved by Frits Went in the 1920s.[2][3][4] Went's elegant Avena coleoptile curvature test not only confirmed the existence of a diffusible growth regulator but also provided the first quantitative bioassay for its activity.[3][5]

The chemical identification of the primary auxin as indole-3-acetic acid was a landmark achievement in the 1930s, credited to the work of Kögl, Haagen-Smit, and Thimann.[2] Kenneth V. Thimann, in particular, played a pivotal role in isolating and confirming the structure of IAA and demonstrating its multifaceted roles in promoting cell elongation, root formation, and bud growth.[6][7][8]

This historical backdrop is crucial as it established the indole scaffold as a key pharmacophore for biological activity, setting the stage for the exploration of its isomers and derivatives.

Part 2: The Emergence of a New Isomer: Indole-2-Acetic Acid

While indole-3-acetic acid took center stage as the primary natural auxin, the synthesis and study of its positional isomers, including indole-2-acetic acid, followed. The first synthesis of indole-2-carboxylic acid was reported as a multi-step process from nitrotoluene and diethyl oxalate.[9]

Comparative Biological Activity: An Auxin Analogue?

A key question was whether indole-2-acetic acid possessed similar plant growth-regulating properties to IAA. Studies have shown that while some indole derivatives can exhibit auxin-like activity, the position of the acetic acid side chain is critical. Generally, indole-2-acetic acid has been found to be significantly less active as a plant growth promoter compared to indole-3-acetic acid.[10] This difference in activity underscored the high degree of structural specificity of the auxin signaling pathway in plants. For instance, chlorinated derivatives of IAA, such as 4-Cl-IAA, have been shown to be much more active than IAA itself in stimulating elongation in maize coleoptiles, highlighting how modifications to the indole ring can dramatically alter biological function.[11][12]

Part 3: A New Trajectory: Indole-2-Acetic Acid Derivatives in Drug Discovery

While indole-2-acetic acid and its simpler derivatives did not find a major role in agriculture, their scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of human enzymes and receptors. This shift in focus from plant physiology to medicinal chemistry marks the modern era of indole-2-acetic acid research.

Inhibition of HIV-1 Integrase

A significant breakthrough in the therapeutic application of this scaffold has been the discovery of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase.[5] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.[7][13][14][15]

Mechanism of Action: These inhibitors typically function as integrase strand transfer inhibitors (INSTIs). They chelate the two magnesium ions within the active site of the integrase, preventing the enzyme from catalyzing the strand transfer reaction.[5]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

A common method to evaluate the potency of these inhibitors is a microtiter plate-based strand transfer assay.[16]

-

Assembly: Recombinant HIV-1 integrase is assembled on a donor DNA substrate immobilized on scintillation proximity assay (SPA) beads.

-

Inhibitor Incubation: The integrase-DNA complex is incubated with varying concentrations of the test indole-2-carboxylic acid derivative.

-

Strand Transfer Reaction: A target DNA substrate is added to initiate the strand transfer reaction.

-

Detection: The amount of strand transfer is quantified by measuring the incorporation of a radiolabeled nucleotide into the target DNA.

-

Data Analysis: The concentration of the inhibitor that reduces the strand transfer activity by 50% (IC50) is determined.

Representative Data:

| Compound | Modification on Indole-2-Carboxylic Acid Scaffold | HIV-1 Integrase IC50 (µM) |

| 1 | Parent Compound | >30 |

| 4a | 3-(2-methoxyphenyl) | 10.06 |

| 4b | 3-(3-methoxyphenyl) | 11.23 |

| 17a | 6-((4-fluorophenyl)amino) | 3.11 |

Data adapted from a study on novel HIV-1 integrase inhibitors.[5]

Workflow for HIV-1 Integrase Inhibitor Discovery

Caption: Workflow for the discovery and development of indole-2-carboxylic acid-based HIV-1 integrase inhibitors.

Dual Inhibition of IDO1 and TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[2][3][5][6][17] In the context of cancer, the upregulation of these enzymes in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the accumulation of immunosuppressive kynurenine metabolites. This creates an immune-tolerant environment that allows tumors to evade the host's immune system. Therefore, dual inhibitors of IDO1 and TDO are being actively pursued as a novel cancer immunotherapy strategy.

Mechanism of Action: Indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[18] They are thought to act as competitive inhibitors, binding to the active site of the enzymes and preventing the metabolism of tryptophan.

Experimental Protocol: IDO1 Inhibitor Screening Assay

A common method for screening IDO1 inhibitors involves measuring the production of kynurenine in a cell-based assay.[8]

-

Cell Culture and IDO1 Induction: A human cancer cell line that expresses IDO1 (e.g., SKOV-3) is cultured in a 96-well plate. IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ).

-

Inhibitor Treatment: The cells are then treated with various concentrations of the test indole-2-carboxylic acid derivatives.

-

Incubation: The plate is incubated to allow for IDO1-mediated tryptophan catabolism.

-

Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured. A common method is to add a reagent that reacts with kynurenine to produce a fluorescent or colored product that can be quantified using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.

The Kynurenine Pathway and IDO1/TDO Inhibition

Caption: The role of IDO1 and TDO in the kynurenine pathway and their inhibition by indole-2-carboxylic acid derivatives to counteract tumor immune evasion.

Antagonism of the CRTH2 Receptor

The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as the DP2 receptor, is a G-protein coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its natural ligand is prostaglandin D2 (PGD2). The activation of CRTH2 by PGD2 is a key step in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.

Mechanism of Action: Indole acetic acid derivatives have been developed as potent and selective antagonists of the CRTH2 receptor.[6][19] They competitively bind to the receptor, preventing its activation by PGD2 and thereby blocking the downstream inflammatory signaling.

Experimental Protocol: CRTH2 Receptor Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for the CRTH2 receptor.[18]

-

Membrane Preparation: Cell membranes expressing the human CRTH2 receptor are prepared.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of the test indole acetic acid derivative.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The mixture is filtered through a glass fiber filter to separate the bound from the free radioligand.

-

Detection: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined, which represents the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This can be converted to a binding affinity constant (Ki).

Part 4: Synthesis of Indole-2-Acetic Acid Derivatives

The synthesis of substituted indole-2-acetic acid derivatives often starts from commercially available indole-2-carboxylic acid or its esters. A variety of synthetic transformations can be employed to introduce diversity at different positions of the indole ring.

General Synthetic Scheme for Indole-2-Carboxylic Acid Amides

Caption: A general scheme for the synthesis of indole-2-carboxamide derivatives from indole-2-carboxylic acid.

Conclusion

The journey of indole-2-acetic acid and its derivatives is a compelling example of how a chemical scaffold can evolve from a subject of fundamental plant biology to a cornerstone of modern medicinal chemistry. While its role as a phytohormone is minor compared to its 3-substituted isomer, the unique electronic and steric properties of the indole-2-acetic acid framework have made it an invaluable template for the design of highly specific and potent drugs. The ongoing exploration of this chemical space promises to yield new therapeutic agents for a range of human diseases, continuing the rich and diverse history of the indole nucleus.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fig. 1, [The kynurenine pathway of tryptophan...]. - Hormones, Metabolism and the Benefits of Exercise - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. niaid.nih.gov [niaid.nih.gov]

- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 10. biologydiscussion.com [biologydiscussion.com]

- 11. academic.oup.com [academic.oup.com]

- 12. A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The HIV lifecycle | HIV i-Base [i-base.info]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to Evaluating Sodium 1H-indol-2-ylacetate as a Potential Auxin Analog

Audience: Researchers, Plant Biologists, and Drug Development Professionals

Abstract

The phytohormone auxin, with indole-3-acetic acid (IAA) as its principal form, is a central regulator of plant growth and development.[1][2] The search for novel auxin analogs is a critical endeavor in agriculture and plant science, offering potential for new herbicides, research tools, and growth regulators. This technical guide proposes Sodium 1H-indol-2-ylacetate, a structural isomer of the sodium salt of IAA, as a candidate for investigation. We provide the scientific rationale for its consideration, a detailed overview of the canonical auxin signaling pathway it would need to modulate, and a comprehensive suite of validated, step-by-step experimental protocols to rigorously assess its biological activity. This document serves as a foundational blueprint for researchers aiming to characterize this and other novel auxin-like compounds.

Introduction: The Rationale for Novel Auxin Analogs

Auxins are indispensable for a vast array of developmental processes, including cell elongation, division, differentiation, apical dominance, and tropic responses.[3][4] The primary native auxin, Indole-3-acetic acid (IAA), orchestrates these effects by initiating a cascade of molecular events that alter gene expression.[2] While IAA is the natural benchmark, synthetic auxin analogs such as 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) have become invaluable tools in both research and commercial applications due to factors like enhanced stability and differential activity.[5][6]

The exploration of structural isomers of IAA is a logical frontier in the search for new analogs. This compound presents a compelling case for investigation. As a positional isomer of the well-understood Sodium 1H-indol-3-ylacetate (Na-IAA), its potential to interact with the highly specific auxin perception and signaling machinery warrants a thorough and systematic evaluation. This guide outlines the necessary framework for such an investigation.

Caption: Chemical structures of Indole-3-acetic acid (IAA) and its positional isomer, Indole-2-acetic acid.

The Canonical Auxin Signaling Pathway: The Target Mechanism

For this compound to function as an auxin analog, it must interface with the core auxin signaling pathway. This pathway is a model of elegant biological control, converting the perception of a small molecule into a large-scale transcriptional response.[4][7]

At low auxin concentrations, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors. They bind to AUXIN RESPONSE FACTORs (ARFs), preventing them from activating the expression of auxin-responsive genes.[3][8]

When auxin is present, it acts as a 'molecular glue', facilitating the interaction between Aux/IAA repressors and the F-box protein TIR1/AFB (TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX), which is part of an SCF-type ubiquitin ligase complex.[4][7] This binding event tags the Aux/IAA protein for degradation by the 26S proteasome.[8] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, leading to their transcriptional activation and subsequent physiological responses.[8]

Caption: The canonical nuclear auxin signaling pathway.[7][8][9]

Experimental Validation: A Methodological Guide

To validate this compound as a potential auxin, a multi-tiered approach is required, progressing from classical physiological bioassays to molecular-level analysis. The following protocols are designed to be self-validating through the mandatory inclusion of positive (IAA) and negative (solvent) controls.

Caption: A generalized workflow for evaluating a potential auxin analog.

Protocol: Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a compound to induce cell elongation, a primary function of auxin.[10][11][12] Etiolated (dark-grown) seedlings are used to maximize sensitivity and eliminate light-induced growth responses.

Step-by-Step Methodology:

-

Seed Germination: Germinate oat seeds (Avena sativa) on moist filter paper in complete darkness for 72-96 hours at 25°C.

-

Coleoptile Sectioning: Under a dim green safelight, select straight coleoptiles. Excise the apical 2-3 mm to remove the endogenous auxin source. From the remaining coleoptile, cut 10 mm segments.

-

Incubation: Randomly distribute the segments into petri dishes containing a basal medium (e.g., 2% sucrose, 10 mM citrate buffer, pH 5.0) and the test compounds.

-

Test Groups: this compound at various concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M).

-

Positive Control: Indole-3-acetic acid (IAA) across the same concentration range.

-

Negative Control: Basal medium with the solvent used for stock solutions (e.g., ethanol or DMSO) at the highest concentration used in test groups.

-

-

Measurement: Incubate the dishes in the dark at 25°C for 24 hours. Measure the final length of each coleoptile segment using a digital caliper or by imaging against a ruler.

-

Analysis: Calculate the mean elongation for each treatment. Plot the elongation (in mm or % increase over control) against the log of the concentration to generate dose-response curves.

Protocol: Arabidopsis Primary Root Elongation Assay

Auxin exhibits a biphasic effect on root growth: promoting it at very low concentrations and strongly inhibiting it at higher concentrations.[13] This inhibitory effect is a sensitive and quantifiable marker of auxin activity.

Step-by-Step Methodology:

-

Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on Murashige and Skoog (MS) agar medium.

-

Stratification & Germination: Stratify plates at 4°C for 48 hours in the dark to synchronize germination. Transfer plates to a growth chamber (22°C, 16h light/8h dark cycle) and grow vertically for 4-5 days until primary roots are established.

-

Transfer to Treatment Plates: Prepare MS agar plates containing the test compounds.

-

Test Groups: this compound at various concentrations (e.g., 10 nM to 10 µM).

-

Positive Control: IAA across the same concentration range.

-

Negative Control: MS agar with the corresponding solvent concentration.

-

-

Treatment & Growth: Carefully transfer seedlings of uniform size to the treatment plates, marking the initial position of the root tip. Return the plates to the growth chamber and grow vertically for another 48-72 hours.

-

Measurement: Mark the new position of the root tips. Scan the plates and measure the length of new root growth from the initial mark using image analysis software (e.g., ImageJ).

-

Analysis: Calculate the average root growth inhibition relative to the negative control for each concentration. Plot the % inhibition against the log of the concentration.

Protocol: Gene Expression Analysis of Early Auxin-Responsive Genes

A definitive test of auxin activity is the ability to induce the transcription of early auxin-responsive genes, such as members of the Aux/IAA and Gretchen Hagen 3 (GH3) families.[14][15][16] This can be quantified using quantitative reverse transcription PCR (qRT-PCR).

Step-by-Step Methodology:

-

Seedling Growth: Grow Arabidopsis thaliana seedlings in liquid MS medium for 7 days.

-

Hormone Treatment: Treat the liquid cultures with the test compounds for a short duration (e.g., 1-2 hours) to capture the early transcriptional response.

-

Test Group: 1 µM this compound.

-

Positive Control: 1 µM IAA.

-

Negative Control: Solvent only.

-

-

RNA Extraction: Harvest the seedlings, flash-freeze in liquid nitrogen, and extract total RNA using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using primers specific for target genes (e.g., IAA2, GH3.3) and a reference housekeeping gene (e.g., ACTIN2 or UBQ10).

-

Analysis: Calculate the relative gene expression (fold change) for the target genes in the treated samples compared to the negative control, after normalizing to the reference gene (e.g., using the ΔΔCt method).

Data Interpretation and Expected Outcomes

The collective results from these assays will provide a robust profile of the bioactivity of this compound.

| Assay | Expected Outcome for an Active Auxin Analog | Data Presentation |

| Avena Coleoptile Elongation | Dose-dependent increase in coleoptile length, similar in shape to the IAA curve. | Table of mean lengths; Dose-response curve graph. |

| Arabidopsis Root Elongation | Dose-dependent inhibition of primary root growth. | Table of mean root lengths; Dose-response curve graph. |

| qRT-PCR Analysis | Significant upregulation (increase in fold change) of early auxin-responsive genes (IAA2, GH3.3) compared to the negative control. | Bar chart showing relative fold change in gene expression. |

Interpreting Potency: By comparing the concentration of this compound required to elicit a half-maximal response (EC₅₀) with that of IAA in the bioassays, its relative potency can be determined. A higher EC₅₀ value indicates lower potency.

Potential Applications and Future Directions

Should this compound demonstrate significant auxin activity, several avenues for further research would open:

-

Receptor Binding Studies: In vitro binding assays could determine its affinity for different TIR1/AFB receptors.

-

Transport Assays: Experiments using polar auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA) could reveal if it is a substrate for auxin transport proteins.[6]

-

Agricultural Applications: Its stability, uptake, and efficacy as a growth regulator or herbicide could be assessed in crop species.

-

Structural Biology: Co-crystallization with the TIR1 receptor could provide mechanistic insights into how a shift in the carboxymethyl group position affects binding.

Conclusion

This guide provides a rigorous, multi-faceted framework for the scientific evaluation of this compound as a potential auxin analog. By moving from classical whole-organism bioassays to targeted molecular analysis, researchers can build a comprehensive and reliable profile of this novel compound's biological activity. The methodologies described herein are not only crucial for characterizing this specific molecule but also serve as a gold standard for the systematic investigation of other candidate phytohormone analogs, driving innovation in plant science and agriculture.

References

- 1. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. Auxin - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 5. Auxin analog-induced Ca2+ signaling is not involved in inhibition of endosomal aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the Growth of Coleoptile and First Internode Sections. A New, Sensitive, Straight-Growth Test for Auxins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarworks.uni.edu [scholarworks.uni.edu]

- 13. researchgate.net [researchgate.net]

- 14. Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure and expression analysis of early auxin-responsive Aux/IAA gene family in rice (Oryza sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Foreword: The Enduring Relevance of the Indole Scaffold

An In-Depth Technical Guide to the Structural Elucidation of Novel Indole Compounds

The indole nucleus is a privileged heterocyclic scaffold, a cornerstone in the architecture of countless natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its presence in essential amino acids like tryptophan and its role as the core of potent drugs, from the anti-cancer vinca alkaloids to modern targeted therapies, underscores its profound importance in medicinal chemistry and drug discovery.[4][5][6] The quest to discover and characterize novel indole-containing compounds is therefore not merely an academic exercise; it is a critical endeavor that fuels the pipeline for next-generation therapeutics.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of techniques to provide a strategic and logical framework for elucidating the structure of novel indole compounds. As a senior application scientist, my focus is on the causality behind experimental choices, ensuring that the described workflow is a self-validating system that builds an unshakeable, evidence-based structural hypothesis from the ground up.

The Integrated Elucidation Workflow: A Strategic Overview

The structural elucidation of a novel compound is not a linear path but an iterative process of hypothesis generation and validation. Each piece of data must corroborate the others. A discrepancy at any stage necessitates a re-evaluation of the proposed structure. The overall strategy integrates isolation, preliminary analysis, detailed spectroscopic investigation, and final stereochemical confirmation.

Caption: A strategic workflow for novel compound structural elucidation.

Part I: Isolation and Preliminary Characterization

The foundation of any successful structure elucidation is the isolation of a pure compound. Modern chromatographic techniques are indispensable in this phase.[7]

Protocol 1: Bioassay-Guided Isolation of an Indole Alkaloid

This protocol outlines a typical procedure for isolating a target compound from a complex natural source, such as a marine sponge.[8]

-

Extraction: Lyophilized and powdered sponge material (100 g) is macerated with a 1:1 mixture of dichloromethane:methanol (3 x 500 mL) for 24 hours per extraction. The combined extracts are evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is dissolved in a methanol/water mixture and partitioned sequentially against solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to create fractions with varying polarity.

-

Dereplication via LC-MS: Each fraction is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). This crucial step, known as dereplication, allows for the rapid identification of known compounds by comparing molecular weights and retention times with databases, saving significant time.[8][9] It also helps pinpoint fractions containing potentially novel compounds.

-

Bioassay Screening: Fractions are tested for the desired biological activity (e.g., cytotoxicity, antimicrobial activity). The most active fraction is prioritized for further purification.

-

Chromatographic Purification: The active fraction is subjected to a series of chromatographic steps. This is a multi-stage process, often starting with size-exclusion chromatography (e.g., Sephadex LH-20) followed by normal-phase (silica gel) or reversed-phase (C18) column chromatography.[8]

-

Final Purification by HPLC: The final step involves High-Performance Liquid Chromatography (HPLC) to isolate the compound to >95% purity, which is essential for unambiguous spectroscopic analysis.[7]

Initial Spectroscopic Fingerprinting

Once a pure compound is obtained, UV-Vis and IR spectroscopy provide the first clues about the molecular structure. While not definitive for complex molecules, they are excellent for identifying key functional groups and chromophores.[7][10]

-

UV-Vis Spectroscopy: The indole ring system has a characteristic absorption pattern. Simple indoles typically show two main absorption bands, one around 270-290 nm and a second, stronger band around 210-225 nm.[11][12] The position and intensity of these bands can be influenced by substituents on the indole ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups. For indole compounds, key absorptions include the N-H stretch (a sharp peak around 3400-3500 cm⁻¹) and C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹).[7] The presence of other strong peaks, such as a C=O stretch (~1700 cm⁻¹), immediately confirms the presence of a carbonyl group.

| Technique | Typical Indole Signature | Inference |

| UV-Vis | λmax ≈ 220 nm, 280 nm | Presence of the indole chromophore.[12][13] |

| IR | ~3450 cm⁻¹ (sharp), ~1600 cm⁻¹ | N-H bond (unsubstituted indole), Aromatic C=C bonds.[7][14] |

Table 1: Preliminary spectroscopic data for a typical indole core.

Part II: Unraveling the Core Structure - The Spectroscopic Toolkit